molecular formula C12H10N2O2 B2905152 N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide CAS No. 2459725-74-5

N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide

Cat. No.: B2905152
CAS No.: 2459725-74-5
M. Wt: 214.224
InChI Key: VLHGOYHGLFJZOS-UHFFFAOYSA-N
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Description

N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide is a compound belonging to the group of oxazole-based small molecules. It has the molecular formula C12H10N2O2 and a molecular weight of 214.224 g/mol. This compound is known for its unique structure, which includes an oxazole ring fused with a phenyl group and a prop-2-enamide moiety.

Preparation Methods

The synthesis of N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide typically involves the reaction of 3-phenyl-1,2-oxazole with prop-2-enamide under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups on the oxazole ring or the phenyl group are replaced with other groups.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The oxazole ring and the phenyl group play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. This compound may inhibit or activate certain pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide can be compared with other oxazole-based compounds such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

These compounds share the oxazole ring structure but differ in their functional groups and specific biological activities. This compound is unique due to its specific combination of the oxazole ring, phenyl group, and prop-2-enamide moiety, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-11(15)13-12-8-10(14-16-12)9-6-4-3-5-7-9/h2-8H,1H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHGOYHGLFJZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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